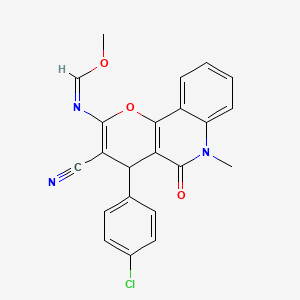
Carboxymefloquine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carboxymefloquine-d3 is a deuterium-labeled derivative of carboxymefloquine, which is the major metabolite of the antimalarial drug mefloquine . Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, which can affect the pharmacokinetic and metabolic profiles of the compound . This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carboxymefloquine-d3 involves the deuteration of carboxymefloquine. Deuteration is typically achieved through the use of deuterated reagents and solvents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in reactors designed for large-scale chemical synthesis. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Carboxymefloquine-d3 can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or amines.
Substitution: The replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Carboxymefloquine-d3 has several scientific research applications, including:
Chemistry: Used as a tracer in studies involving the synthesis and analysis of complex molecules.
Biology: Employed in metabolic studies to track the distribution and metabolism of drugs within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and the optimization of existing drug formulations.
Mecanismo De Acción
Carboxymefloquine-d3 exerts its effects primarily through the activation of the pregnane X receptor (PXR), a nuclear receptor involved in the regulation of drug-metabolizing enzymes and transporters . By binding to PXR, this compound induces the expression of genes involved in drug metabolism and transport, thereby influencing the pharmacokinetic profiles of coadministered drugs . This mechanism is species-specific, with this compound strongly activating the human receptor but not the mouse homologue .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to carboxymefloquine-d3 include:
Carboxymefloquine: The non-deuterated form of this compound, which is also a metabolite of mefloquine.
Mefloquine: The parent compound from which carboxymefloquine and this compound are derived.
Other deuterated compounds: Various deuterated analogs of pharmaceutical compounds used in research and drug development.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms can alter the metabolic stability and distribution of the compound, making it a valuable tool for tracing and quantifying drug metabolism in biological systems .
Propiedades
Fórmula molecular |
C12H5F6NO2 |
|---|---|
Peso molecular |
312.18 g/mol |
Nombre IUPAC |
3,5,6-trideuterio-2,8-bis(trifluoromethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H5F6NO2/c13-11(14,15)7-3-1-2-5-6(10(20)21)4-8(12(16,17)18)19-9(5)7/h1-4H,(H,20,21)/i1D,2D,4D |
Clave InChI |
QJTJIQBSZLFWFS-KYKRLZBASA-N |
SMILES isomérico |
[2H]C1=C(C2=C(C(=C1)C(F)(F)F)N=C(C(=C2C(=O)O)[2H])C(F)(F)F)[2H] |
SMILES canónico |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)


![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)


